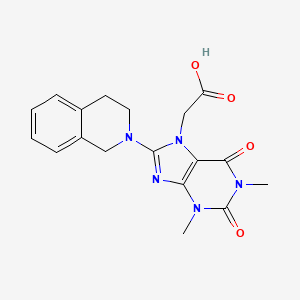![molecular formula C13H21N7O2S B2446569 3-ethyl-7-(4-(propylsulfonyl)piperazin-1-yl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine CAS No. 1070862-14-4](/img/structure/B2446569.png)
3-ethyl-7-(4-(propylsulfonyl)piperazin-1-yl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound belongs to the class of pyrimidine derivatives, specifically triazolopyrimidines . Pyrimidine and its fused derivatives, including triazolopyrimidines, have received much interest due to their diverse biological potential . They are considered bioisosteres with purines and many pyrimidine and fused pyrimidine derivatives possess promising anticancer activity .
Molecular Structure Analysis
The molecular structure of pyrimidine derivatives is often analyzed using techniques like 1H/13C nuclear resonance (NMR), infrared spectroscopy (IR), and high-resolution mass spectroscopy . Some compounds are further analyzed by single-crystal X-ray diffraction method .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. Techniques like NMR and IR spectroscopy, as well as X-ray crystallography, can provide insights into these properties .Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry
The 1,2,3-triazolo[4,5-d]pyrimidine scaffold is used in medicinal chemistry, particularly in the development of drugs for c-Met inhibition . For example, Savolitinib, a clinical candidate for c-Met protein kinase inhibition, contains this heterocyclic nucleus .
GABA A Modulating Activity
Compounds containing the 1,2,3-triazolo[4,5-d]pyrimidine nucleus have shown GABA A allosteric modulating activity . This suggests potential applications in the development of drugs for neurological disorders.
Fluorescent Probes
These compounds have been used as fluorescent probes . This application is important in various fields, including biological imaging and diagnostics.
Structural Units of Polymers
1,2,3-triazolo[4,5-d]pyrimidine derivatives have been incorporated into polymers for use in solar cells . This highlights their potential in the field of renewable energy.
BACE-1 Inhibition
Compounds with this heterocyclic nucleus have demonstrated BACE-1 inhibition . BACE-1 is a key enzyme in the production of amyloid beta, a protein associated with Alzheimer’s disease. This suggests potential applications in the development of treatments for Alzheimer’s disease.
Organic Synthesis
1,2,3-triazoles are important in organic synthesis . They have high chemical stability and strong dipole moment, making them useful in various synthetic applications .
Drug Discovery
1,2,3-triazoles have found broad applications in drug discovery . Many prominent medicinal compounds, such as the anticonvulsant drug Rufinamide and the antibiotic cefatrizine, contain a 1,2,3-triazole core .
Supramolecular Chemistry
1,2,3-triazoles are used in supramolecular chemistry . Their ability to form hydrogen bonds makes them useful in the construction of complex molecular architectures .
Wirkmechanismus
Target of Action
The primary targets of this compound are currently unknown. The compound belongs to the class of 1,2,3-triazolo[4,5-d]pyrimidines, which have been reported to exhibit a broad spectrum of biological activities . .
Mode of Action
It’s worth noting that compounds with similar structures have been reported to interact with their targets through various mechanisms, such as inhibition or modulation of enzyme activity .
Biochemical Pathways
Without specific target information, it’s challenging to accurately summarize the affected biochemical pathways. Related compounds have been associated with a variety of biological pathways, including antimicrobial, anticancer, and antioxidant pathways .
Pharmacokinetics
The presence of the piperazine moiety could potentially influence its pharmacokinetic properties, as piperazine derivatives are known to exhibit a wide range of biological and pharmaceutical activities .
Result of Action
Compounds with similar structures have been reported to exhibit a variety of biological activities, including antimicrobial and anticancer activities .
Zukünftige Richtungen
The future research on pyrimidine derivatives is likely to focus on designing and synthesizing novel compounds with improved biological activities and selectivity. In silico pharmacokinetic and molecular modeling studies can assist in predicting the structure-requirement for observed antitumor activity .
Eigenschaften
IUPAC Name |
3-ethyl-7-(4-propylsulfonylpiperazin-1-yl)triazolo[4,5-d]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21N7O2S/c1-3-9-23(21,22)19-7-5-18(6-8-19)12-11-13(15-10-14-12)20(4-2)17-16-11/h10H,3-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIQBJOWHKFAUOJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCS(=O)(=O)N1CCN(CC1)C2=NC=NC3=C2N=NN3CC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21N7O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.42 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-ethyl-7-(4-(propylsulfonyl)piperazin-1-yl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2-(3-chlorophenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)pentanamide](/img/structure/B2446486.png)


![[3-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]-quinoxalin-2-ylmethanone](/img/structure/B2446490.png)


![2-[3-(4-fluorophenyl)-2,4-dioxo-1,3-thiazolidin-5-yl]-N-(3-methylphenyl)acetamide](/img/structure/B2446495.png)
![N-{1-[2-fluoro-6-(1H-imidazol-1-yl)phenyl]ethylidene}hydroxylamine](/img/structure/B2446496.png)
![N-(3-cyanophenyl)-2-(1,1-dioxido-4-(p-tolyl)-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl)acetamide](/img/structure/B2446499.png)
![N-(1-(benzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)cyclohexanecarboxamide](/img/structure/B2446500.png)

![5H,6H,7H,8H,9H-[1,2,3,4]tetrazolo[1,5-a]azepine-7-carboxylic acid](/img/structure/B2446503.png)
![N-([1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6-yl)-N-(2-(dimethylamino)ethyl)-2-phenoxyacetamide hydrochloride](/img/structure/B2446505.png)
![N-Methyl-N-(1-pyrazin-2-ylazetidin-3-yl)-[1,3]thiazolo[4,5-c]pyridin-2-amine](/img/structure/B2446509.png)